molecular formula C8H9ClN2O2 B8424678 5-Chloro-4-ethyl-2-nitroaniline

5-Chloro-4-ethyl-2-nitroaniline

Cat. No.: B8424678
M. Wt: 200.62 g/mol
InChI Key: DRKNDLWAYUJVKB-UHFFFAOYSA-N
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Description

5-Chloro-4-ethyl-2-nitroaniline is a nitroaniline derivative characterized by a benzene ring substituted with a chlorine atom at position 5, an ethyl group at position 4, and a nitro (-NO₂) group at position 2. Nitroanilines are typically used as intermediates in synthesizing dyes, pigments, and bioactive molecules due to their electron-withdrawing nitro group and aromatic amine functionality .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

5-chloro-4-ethyl-2-nitroaniline

InChI

InChI=1S/C8H9ClN2O2/c1-2-5-3-8(11(12)13)7(10)4-6(5)9/h3-4H,2,10H2,1H3

InChI Key

DRKNDLWAYUJVKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Cl)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzene ring significantly influence physical properties such as melting points, solubility, and stability. Below is a comparative analysis of key analogs:

Table 1: Physical and Structural Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Key References
5-Chloro-4-ethyl-2-nitroaniline Not explicitly provided C₈H₉ClN₂O₂ 214.63 (calculated) Cl (5), C₂H₅ (4), NO₂ (2) N/A Inferred
5-Chloro-2-methyl-4-nitroaniline 13852-51-2 C₇H₇ClN₂O₂ 186.6 Cl (5), CH₃ (2), NO₂ (4) 164–167
5-Chloro-4-fluoro-2-nitroaniline 104222-34-6 C₆H₄ClFN₂O₂ 190.56 Cl (5), F (4), NO₂ (2) N/A
4-Chloro-2-nitroaniline 1635-61-6 C₆H₅ClN₂O₂ 172.57 Cl (4), NO₂ (2) N/A
5-Iodo-4-methyl-2-nitroaniline 97113-38-7 C₇H₆IN₂O₂ 298.47 I (5), CH₃ (4), NO₂ (2) N/A

Key Observations :

  • Alkyl vs. Halogen Substituents : The ethyl group in this compound likely increases lipophilicity compared to methyl (e.g., 5-Chloro-2-methyl-4-nitroaniline) or halogen substituents (e.g., fluorine in 5-Chloro-4-fluoro-2-nitroaniline). This property may enhance solubility in organic solvents, impacting its utility in synthetic applications .
  • Melting Points : Methyl-substituted analogs like 5-Chloro-2-methyl-4-nitroaniline exhibit higher melting points (164–167°C) compared to halogenated derivatives, possibly due to stronger van der Waals interactions .

Positional Isomerism and Functional Group Effects

  • Fluoro vs.

Preparation Methods

Nitration of Ethyl-Substituted Precursors

A hypothetical route involves starting with 4-ethyl-3-chloroaniline, followed by nitration. This mirrors the formylation-nitration-hydrolysis sequence described for 3-chloroaniline derivatives.

Steps :

  • Formylation : Protect the amine group of 4-ethyl-3-chloroaniline using formic acid to form 4-ethyl-3-chloroacetanilide.

  • Nitration : React with nitric acid in sulfuric acid at 45–55°C to introduce the nitro group at position 2.

  • Hydrolysis : Remove the acetyl group using sodium hydroxide to yield 5-chloro-4-ethyl-2-nitroaniline.

Challenges :

  • Regioselectivity: The ethyl group may direct nitration to position 2 or 6, requiring careful control of reaction conditions.

  • Side products: Over-nitration or isomer formation (e.g., 3-nitro derivatives) could reduce yields.

High-Pressure Amination of Dichloronitrobenzenes

Adapting methods from CN102531923A and CN108329211A:

  • Nitration of m-dichlorobenzene : Generate 2,4-dichloronitrobenzene using mixed sulfuric/nitric acid.

  • Ethylation : Replace one chlorine atom with ethyl via Ullmann coupling or similar cross-coupling reactions.

  • Amination : React with ammonia under high pressure (7–8.5 MPa, 140–150°C) to substitute the remaining chlorine.

Advantages :

  • High-pressure amination is well-established for chlorine substitution.

  • Ethylation via coupling avoids direct nitration challenges.

Drawbacks :

  • Requires multi-step synthesis with intermediate purification.

  • Cross-coupling catalysts (e.g., Pd) increase costs.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield*Challenges
Nitration of Alkylated Aniline4-Ethyl-3-chloroanilineFormylation → Nitration → Hydrolysis~60%Regioselectivity, isomer separation
Post-Synthesis Alkylation5-Chloro-2-nitroanilineHalogenation → Alkylation~40%Steric hindrance, low reactivity
High-Pressure Amination2,4-DichloronitrobenzeneEthylation → Amination~75%Cost of catalysts, multi-step process

*Theoretical yields based on analogous reactions.

Optimization Strategies and Industrial Feasibility

Catalytic Improvements

  • Lewis Acid Catalysts : Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) could enhance nitration regioselectivity.

  • Palladium Complexes : Buchwald-Hartwig amination might improve ethyl group introduction at lower temperatures.

Solvent and Temperature Effects

  • Nitration : Mixed solvents (e.g., acetic acid/sulfuric acid) at 50°C minimize side reactions.

  • Amination : Ethanol/water mixtures improve ammonia solubility during high-pressure reactions .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-4-ethyl-2-nitroaniline, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nitration and substitution reactions. A plausible route is:

Nitration of 4-ethylaniline : Introduce a nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions like over-nitration .

Chlorination : Use a chlorinating agent (e.g., Cl₂/FeCl₃ or SO₂Cl₂) at the para position relative to the amino group. Monitor regioselectivity via TLC or HPLC to confirm substitution patterns.

Purification : Recrystallize from ethanol/water mixtures to remove unreacted intermediates.

Q. Optimization Parameters :

  • Vary reaction time, temperature, and stoichiometry in a factorial design to maximize yield.
  • Use spectroscopic validation (¹H NMR, FT-IR) at each step to confirm structural integrity .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be applied to characterize this compound?

Methodological Answer:

  • ¹H NMR : Expect aromatic protons as doublets (δ 7.2–8.5 ppm) with splitting patterns reflecting substituent positions. The ethyl group shows a triplet (CH₂, δ ~1.3 ppm) and quartet (CH₃, δ ~2.5 ppm) .
  • FT-IR : Confirm nitro (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and amino (N–H stretch at ~3400 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 215.04 (C₈H₁₀ClN₂O₂). Fragmentation patterns should reflect loss of NO₂ (46 amu) or Cl (35.5 amu) .

Validation : Compare experimental data with computational predictions (e.g., Gaussian for IR) or reference spectra from NIST databases .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

Methodological Answer:

  • Solvent Selection : Use slow evaporation in a 1:1 mixture of dichloromethane and hexane to promote crystal growth.
  • Temperature Control : Maintain a gradient (e.g., 25°C → 4°C over 48 hours) to reduce nucleation sites.
  • Crystallography Tools : Employ SHELX for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Data Interpretation : Resolve ambiguities in bond lengths/angles by cross-referencing with Cambridge Structural Database entries for analogous nitroaniline derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, NO₂, C₂H₅) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Mechanistic Probes :
    • Use Hammett σ constants to quantify substituent effects: NO₂ (σₚ = +1.27) and Cl (σₚ = +0.23) are electron-withdrawing, directing NAS to the meta position relative to the amino group.
    • Perform kinetic studies (UV-Vis or HPLC) with varying nucleophiles (e.g., OH⁻, NH₃) to determine rate constants .
  • Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to calculate charge distribution and frontier molecular orbitals, identifying reactive sites .

Contradiction Resolution : If experimental rates conflict with predictions, re-examine solvent effects (e.g., DMSO vs. H₂O) or steric hindrance from the ethyl group .

Q. What strategies can resolve discrepancies between X-ray crystallographic data and spectroscopic results for this compound?

Methodological Answer:

  • Case Example : If NMR suggests rotational freedom in the ethyl group, but X-ray shows a fixed conformation:
    • Variable-Temperature NMR : Acquire spectra at −40°C to slow rotation and observe splitting of ethyl signals.
    • DSC/TGA : Check for phase transitions that might alter molecular packing .
    • Multipole Refinement (SHELXL) : Re-analyze X-ray data to model disorder or thermal motion .

Cross-Validation : Compare with analogous structures (e.g., 5-chloro-2-nitroaniline) to identify trends in substituent-induced disorder .

Q. How can computational methods predict the environmental persistence or toxicity of this compound?

Methodological Answer:

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-life or LC₅₀ values based on nitroaniline analogs .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox reactivity (e.g., potential for nitro group reduction in aquatic environments) .

Limitations : Validate predictions with experimental ecotoxicity assays (e.g., Daphnia magna exposure studies) to address model inaccuracies .

Q. What analytical techniques are suitable for detecting trace impurities (e.g., chlorinated byproducts) in synthesized this compound?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (ACN/H₂O gradient) coupled with MRM to detect chlorinated isomers (e.g., 4-chloro vs. 6-chloro derivatives) at ppb levels .
  • GC-ECD : Quantify volatile chlorinated contaminants (e.g., chlorobenzene) with electron capture detection .

Data Analysis : Apply principal component analysis (PCA) to distinguish impurity profiles across synthetic batches .

Q. How can substituent-directed functionalization (e.g., coupling reactions) expand the utility of this compound in materials science?

Methodological Answer:

  • Suzuki-Miyaura Coupling : React with boronic acids at the chloro position to introduce aryl/heteroaryl groups. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water .
  • Reductive Amination : Reduce the nitro group to NH₂ and couple with aldehydes/ketones to form Schiff bases for coordination chemistry .

Characterization : Use XPS or EPR to study electronic changes in functionalized derivatives .

Tables for Key Data

Q. Table 1: Comparative Spectroscopic Signatures

TechniqueKey Peaks/FeaturesReference Compound
¹H NMR (CDCl₃)δ 8.2 (d, 1H, Ar-H), δ 2.5 (q, 2H, CH₂)5-Chloro-2-nitroaniline
FT-IR1520 cm⁻¹ (NO₂ asym.), 1350 cm⁻¹ (NO₂ sym.)4-Nitroaniline
HRMS[M+H]⁺ = 215.04 (±0.01 Da)Calculated via NIST

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